![molecular formula C23H22ClN3O4S2 B2746061 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 838395-33-8](/img/structure/B2746061.png)
N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of a compound is studied by observing its behavior in various chemical reactions. This can provide information about the functional groups present in the molecule and their relative reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties can provide important information about the compound’s behavior under different conditions .Scientific Research Applications
Crystal Structure and Supramolecular Assembly
A study by Dey et al. (2015) focuses on the structural study of nimesulidetriazole derivatives, closely related to the compound of interest. The research analyzed the crystal structures and the nature of intermolecular interactions, highlighting the importance of hydrogen bonding and molecular geometry in forming supramolecular assemblies. This work provides insights into how substituents affect molecular packing and interactions, which is crucial for the design of new materials with specific properties (Dey et al., 2015).
Catalytic Behavior in Chemical Reactions
Carrión et al. (2007) developed a new methodology for synthesizing bis(pyrazol-1-yl)methane ligands and investigated their catalytic behavior in the transfer hydrogenation of ketones. This study showcases the potential of using such compounds in catalysis, providing a foundation for further exploration of their applications in synthetic chemistry (Carrión et al., 2007).
Molecular Docking and COX-2 Inhibition
Al-Hourani et al. (2015) conducted docking studies and structural analysis of tetrazole derivatives, which are structurally similar to the compound . Their work demonstrates the potential of such molecules to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, suggesting potential pharmaceutical applications (Al-Hourani et al., 2015).
Anti-Inflammatory and Nitric Oxide Donor Activities
Abdellatif et al. (2014) synthesized a series of compounds including 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles and evaluated them as anti-inflammatory agents. Their findings suggest that compounds with methanesulfonamide groups can exhibit significant anti-inflammatory activity, highlighting the therapeutic potential of such chemical structures (Abdellatif et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZSEFIVXLQMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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